(7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate
Overview
Description
(7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate is a natural product found in Heliotropium europaeum and Heliotropium curassavicum with data available.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is related to pyrrole alkaloids and pyrrolizine derivatives, which are often derived from natural sources or synthesized chemically. For instance, new pyrrole alkaloids were isolated from the fruits of Lycium chinense, elucidated through NMR and HRMS data analysis, indicating a wide area of exploration in the structural study of such compounds (Youn et al., 2016). Similarly, a study on the catalyzed alkylation of pyrrole and its conversion to novel pyrrolizine derivatives demonstrates the diverse synthetic approaches to these compounds (Unaleroglu et al., 2007).
Biological and Pharmacological Activity
Pyrrolizine derivatives exhibit a range of biological activities. For example, a series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice, indicating potential therapeutic applications (Butler et al., 1987). Another study demonstrated the facile preparation of tetrahydro-3H-pyrrolizin-3-ones from α-oxoesters and cyclic imines, further highlighting the synthetic versatility and potential for creating biologically relevant scaffolds (Cusumano et al., 2017).
Chemical Transformations and Derivatives
The chemical transformations leading to various derivatives of pyrrolizine compounds have been extensively studied. For instance, Ladurée et al. (1989) investigated the synthesis and antileukemic activity of specific pyrrolizine bis(alkylcarbamates) and derivatives, contributing to the understanding of their potential in cancer therapy (Ladurée et al., 1989). Similarly, Bauer (1970) explored alkyl substituted 3-hydroxy-pyrroles and their colored oxidation products, showing the diverse chemical properties and reactions these compounds can undergo (Bauer, 1970).
Properties
IUPAC Name |
(7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTHEUSPIBEICI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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